N'-acetyl-2,2-dimethylpropanohydrazide
Description
N'-Acetyl-2,2-dimethylpropanohydrazide is a hydrazide derivative characterized by a branched aliphatic chain (2,2-dimethylpropanoyl group) attached to an acetylated hydrazine moiety. The 2,2-dimethyl group introduces steric hindrance, likely enhancing thermal stability and lipophilicity compared to linear-chain analogs. Such properties may influence its solubility, reactivity, and biological interactions, making it relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-acetyl-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C7H14N2O2/c1-5(10)8-9-6(11)7(2,3)4/h1-4H3,(H,8,10)(H,9,11) |
InChI Key |
VWWLEEHAYKXUII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N'-acetyl-2,2-dimethylpropanohydrazide with structurally related hydrazides:
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | C₇H₁₅N₂O₂ | 2,2-dimethylpropanoyl, acetyl | 159.21 g/mol | High lipophilicity, steric hindrance |
| N'-Acetyl-2-cyanoacetohydrazide | C₅H₇N₃O₂ | Cyano, acetyl | 141.13 g/mol | Polar, reactive cyano group |
| N'-(2-Chloroacetyl)-2-methylpropanehydrazide | C₆H₁₂ClN₂O₂ | Chloroacetyl, 2-methylpropane | 178.62 g/mol | Electrophilic chloro group, moderate stability |
| 1-(2-Naphthyloxy-acetyl)-2,2-dimethylhydrazine | C₁₇H₁₈N₂O₂ | Naphthyloxy, dimethyl | 282.34 g/mol | High aromaticity, herbicidal activity |
Key Observations :
- Lipophilicity: The 2,2-dimethylpropanoyl group in the target compound increases lipophilicity compared to polar analogs like N'-acetyl-2-cyanoacetohydrazide . This may enhance membrane permeability but reduce aqueous solubility.
- Reactivity : Electrophilic groups (e.g., chloro in N'-(2-chloroacetyl)-2-methylpropanehydrazide) enhance reactivity for cross-coupling reactions, whereas the target compound’s acetyl group favors hydrolysis resistance .
Stability and Degradation
- Thermal Stability : The 2,2-dimethyl group in the target compound likely increases decomposition temperatures compared to straight-chain hydrazides (e.g., N'-acetyl-2-hydroxybenzohydrazide in ) .
- Hydrolytic Resistance : Acetyl groups resist hydrolysis better than esters or amides, as seen in N'-(2-chloroacetyl) derivatives (), which degrade rapidly in aqueous media .
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